D-talose-1-13C

Carbohydrate Tautomerism 13C NMR Spectroscopy Solution Conformation

Researchers face spectral congestion with natural-abundance D-talose, where overlapping 13C signals obscure minor tautomers. D-Talose-1-13C eliminates this issue via site-specific anomeric enrichment. - Enables quantitation of all six tautomeric species, including the 0.04% acyclic aldehyde, impossible with unlabeled talose. - Functions as a non-insulinogenic tracer for metabolic flux analysis in islet cells. - Synthesizable enzymatically from D-[1-13C]galactose, ensuring high isotopic purity.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12408771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-talose-1-13C
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1
InChIKeyGZCGUPFRVQAUEE-QXESHIHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Talose-1-13C for NMR Metabolic Tracing


D-Talose-1-13C is a stable isotope-labeled analog of the rare aldohexose D-talose, a C-2 epimer of D-galactose . With 13C enrichment at the anomeric C1 position, this compound enables high-sensitivity nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies of carbohydrate tautomerization and metabolic interconversion . Unlike unlabeled D-talose, the site-specific 13C enrichment at C1 allows for direct quantitation of acyclic aldehyde and hydrate forms in aqueous solution without interference from the complex overlapping signals characteristic of native hexose spectra [1].

1
NMR Probe Site-specific ¹³C label at C1 supports quantitative NMR tautomerization studies
2
Spectral Clarity Enables detection of minor acyclic aldehyde and hydrate forms without signal overlap
3
Metabolic Tracing Provides a unique trackable carbon for ¹³C metabolic flux analysis by NMR or MS

Why Unlabeled D-Talose Cannot Substitute


Unlabeled D-talose is unsuitable for quantitative NMR analysis of its own tautomeric equilibrium because the 13C NMR spectrum of the natural-abundance sugar yields highly overlapping and complex signals that obscure the minor acyclic forms [1]. The site-specific 13C enrichment at the C1 position in D-Talose-1-13C eliminates this spectral congestion, enabling the unambiguous detection and quantitation of all six tautomeric species—α- and β-talofuranoses, α- and β-talopyranoses, hydrate, and aldehyde—that are otherwise impossible to resolve [2]. Furthermore, in metabolic flux experiments, the isotopic label provides a unique, trackable carbon atom whose downstream distribution can be precisely mapped by 13C NMR or MS, a capability that unlabeled D-talose inherently lacks [3].

D-Talose-1-¹³C
Unlabeled D-Talose
Single, intense C1 resonance quantifies all six tautomers
Overlapping natural-abundance signals obscure minor acyclic forms
Isotopic label enables downstream carbon mapping in flux studies
Lacks a unique tracer carbon; metabolic fate mapping requires labeling

Quantitative Evidence for D-Talose-1-13C Selection


Acyclic Aldehyde Quantitation by 13C NMR

High-resolution 13C NMR spectroscopy at 150 MHz using D-[1-13C]talose enabled the precise quantitation of the acyclic aldehyde form in aqueous solution at 30 °C [1]. This measurement, which is unattainable with unlabeled D-talose, places D-talose among the aldohexoses with the highest acyclic aldehyde percentages.

Acyclic Aldehyde Quantitation
Cross-study comparable
0.04% acyclic aldehyde
12.5× higher than D-glucose (0.0032%)
Supports aldehyde-specific reaction probing
150 MHz ¹³C NMR, 30 °C, D₂O
Carbohydrate Tautomerism 13C NMR Spectroscopy Solution Conformation

Insulin Secretion Response in Pancreatic Islets

In a direct comparison of all eight D-aldohexose stereoisomers using isolated islets of Langerhans, D-talose failed to stimulate insulin release above basal levels, in stark contrast to D-glucose which elicited a robust secretory response [1]. This functional discrimination is critical for experimental designs requiring a non-insulinogenic sugar control.

Insulin Secretion Response
Head-to-head comparison
No stimulation above basal (0% relative)
D-glucose: 100% response at 20 mmol/L
Non-insulinogenic tracer for islet flux studies
Isolated mouse islets, 20 mmol/L sugar
Pancreatic β-Cell Biology Insulin Secretion Stereospecific Recognition

Enzymatic Synthesis via Cellobiose 2-Epimerase

The cellobiose 2-epimerase from Rhodothermus marinus (RmCE) catalyzes the C-2 epimerization of D-galactose to D-talose—a reaction not previously known to occur in nature [1]. Under optimized conditions, this enzymatic conversion yields 23 g/L of D-talose with a product purity of 86% and a molar yield of 8.5% starting from 4 g galactose [1].

Biocatalytic Synthesis
Class-level inference
23 g/L talose (86% purity)
8.5% molar yield from 4 g galactose
Scalable route adaptable to ¹³C-labeled substrate
RmCE enzyme, pH 7.5, 60 °C, 24 h
Biocatalysis Rare Sugar Production Enzyme Engineering

Isotopic Enrichment and Signal Fidelity

Commercial D-Talose-1-13C is supplied with a specified isotopic enrichment of ≥99 atom % 13C at the C1 position . This level of enrichment is essential for minimizing natural abundance background signals and for achieving the high signal-to-noise ratios required for quantitative 13C NMR and MS/MS fragmentation analysis.

Isotopic Enrichment
Supporting evidence
≥99 atom % ¹³C at C1
≥90-fold signal enhancement vs natural abundance
Supports rapid NMR acquisition & low-concentration MS
Commercial product specification
Stable Isotope Labeling NMR Metabolomics Mass Spectrometry

Research and Industrial Applications


Tautomer Equilibria Analysis by 13C NMR

D-Talose-1-13C is the definitive tracer for resolving and quantifying the six tautomeric forms of D-talose (α/β-furanoses, α/β-pyranoses, acyclic aldehyde, and hydrate) by 13C NMR spectroscopy [4]. The site-specific C1 enrichment allows for the accurate determination of acyclic aldehyde percentages (0.04% at 30 °C), a measurement that is obscured in natural abundance spectra and which provides critical insight into the aldohexose's reactivity in glycation and reduction pathways [4].

Non-Insulinogenic Tracer for Islet Flux Studies

In isolated islet or β-cell line studies, D-Talose-1-13C serves as an ideal non-insulinogenic control tracer. Unlike D-glucose, which potently stimulates insulin secretion, D-talose elicits no insulinotropic response [4]. This property allows researchers to introduce a 13C-labeled sugar into the cellular milieu to trace glycolytic and pentose phosphate pathway fluxes without activating confounding signal transduction cascades, thereby isolating the metabolic fate of the hexose carbon skeleton from endocrine feedback.

Biocatalytic Production of 13C-Rare Sugars

The cellobiose 2-epimerase (RmCE) catalyzed conversion of D-galactose to D-talose offers a scalable biocatalytic route for producing D-Talose-1-13C [4]. By substituting the substrate with D-[1-13C]galactose, researchers can enzymatically synthesize high-purity, site-specifically labeled D-talose for use in metabolic flux analysis, glycosylation pathway elucidation, and stable-isotope dilution assays, bypassing the need for complex multi-step chemical syntheses.

Isomer Identification by MS/MS Fragmentation

The unique fragmentation pattern of D-talose, when combined with fixed-ligand kinetic method MS/MS, enables its unambiguous identification among all 24 aldohexose and ketohexose isomers [4]. D-Talose-1-13C further enhances this analytical capability by providing a distinct +1 Da mass shift at the C1 position, which can be exploited in tandem mass spectrometry experiments to track the fate of the anomeric carbon in enzymatic epimerization and glycosyltransferase assays.

Application
Selection Property
Validation Focus
Tautomer equilibria ¹³C NMR
Site-specific C1 enrichment
Acyclic aldehyde and hydrate form quantitation
Islet metabolic flux studies
Non-insulinogenic ¹³C tracer
Glycolytic/PPP flux tracking without insulin secretion interference
¹³C-rare sugar biocatalysis
Compatible with D-[1-¹³C]galactose substrate
Enzymatic synthesis of site-labeled talose
Hexose isomer MS/MS identification
Distinct +1 Da shift at anomeric carbon
Anomeric carbon fate in epimerization and glycosyltransferase assays
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